5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, benzyloxy, methoxyphenyl, hydroxy, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of protective groups, such as boronic esters, to facilitate selective functionalization of the molecule . The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert high oxidation state substituents into electron-donating groups.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, hydrogen gas (H2) with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic positions would yield benzoic acids, while reduction could produce alkylbenzenes with electron-donating groups.
Scientific Research Applications
4-BENZOYL-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Used in the preparation of various derivatives and has similar functional groups.
4-(Benzyloxy)benzyl chloride: Acts as a solid support in polymer-bound reactions.
Uniqueness
4-BENZOYL-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H24N2O6 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O6/c1-18-15-24(30-37-18)31-26(25(28(33)29(31)34)27(32)20-11-7-4-8-12-20)21-13-14-22(23(16-21)35-2)36-17-19-9-5-3-6-10-19/h3-16,26,32H,17H2,1-2H3/b27-25- |
InChI Key |
RIOZDYAPXGHEJF-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
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